molecular formula C9H10BrNO3 B8682595 4-(2-Bromoethyl)-1-methoxy-2-nitrobenzene

4-(2-Bromoethyl)-1-methoxy-2-nitrobenzene

Cat. No.: B8682595
M. Wt: 260.08 g/mol
InChI Key: SUVHKJGVHFRTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethyl)-1-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

4-(2-bromoethyl)-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C9H10BrNO3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3

InChI Key

SUVHKJGVHFRTEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 mL pear flask was charged 4-methoxyphenethyl bromide (0.727 ml, 4.65 mmol) in trifluoroacetic acid (9.30 ml). The solution was cooled to 0° C. In a 50 mL Erlenmeyer flask was added nitric acid (0.231 ml, 4.65 mmol) and trifluoroacetic acid (2.0 mL). The nitric acid solution was added to the reaction dropwise via syringe. The reaction was stirred at room temperature for 2 hours. The solvent was removed on a rotovap and the residue taken up into ethyl acetate. The reaction was washed with 1N HCl, saturated aqueous sodium bicarbonate, and brine, dried over MgSO4, filtered and concentrated onto silica gel. The reaction was purified by flash chromatography (10% ethyl acetate:hexanes for 20 minutes, then to 50% ethyl acetate:hexanes over 20 minutes) to provide the title compound. MS (DCI) m/e 277 (M+NH4).
Quantity
0.727 mL
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step One
Quantity
0.231 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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